Non-canonical GTP analog enabling orthogonal control of engineered Asp→Asn GTPase mutants. XTP is actively excluded from nucleotide pools by ITPase (EC 3.6.1.19), eliminating wild-type GTPase background.
• Enables >10³-fold XTP selectivity in D449N/D136N mutants vs. wild-type.
• Supports GPCR adenylyl cyclase activation without receptor-regulated hydrolysis.
• Validated ITPase substrate (Km = 0.57 mM, human ITPase; kcat/Km up to 7.80 × 10⁴ M⁻¹s⁻¹).
Supplied ≥95% HPLC as TEA or Na salt; store at -20°C.
Molecular FormulaC10H15N4O15P3
Molecular Weight524.17 g/mol
CAS No.6253-56-1
Cat. No.B1199517
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Xanthosine 5'-triphosphate
CAS
6253-56-1
Synonyms
xanthosine 5'-triphosphate xanthosine 5'-triphosphate 2sodium salt xanthosine triphosphate XTP
Xanthosine 5'-triphosphate (XTP), CAS 6253-56-1, is a purine ribonucleoside triphosphate and a structural analog of guanosine triphosphate (GTP), distinguished by a 6-keto group replacing the 2-amino group of the guanine base [1]. It is an endogenous, non-canonical nucleotide generated through the oxidative deamination of GTP or via the phosphorylation of xanthosine monophosphate (XMP) intermediates in purine biosynthesis [2]. Unlike canonical nucleotides, XTP possesses no known primary biological function in living cells and is typically present at low concentrations; its accumulation is actively prevented by specific house-cleaning enzymes, underscoring its role as a potentially genotoxic lesion rather than a standard metabolic substrate [3]. This unique status positions XTP as a specialized research tool for probing nucleotide specificity, DNA/RNA damage pathways, and G-protein signaling mechanisms, where its utilization as a GTP substitute yields distinct, quantifiable outcomes [4].
Non-canonical NTP
GTP analog with C2 keto group; actively excluded from nucleic acid pools by ITPase/XTP diphosphatase.
Probe for native discrimination
Quantifies contribution of 2-exocyclic amino group in GTP-binding proteins, including tubulin and G-proteins.
Engineered specificity tool
Obligate substrate for Asp→Asn mutants (FtsY, adenylosuccinate synthetase, Rab5) that switch preference to XTP.
[1] Common Chemistry. Xanthosine 5'-triphosphate. CAS Common Chemistry. CAS Registry Number 6253-56-1. View Source
[2] Lin S, McLennan AG, Ying K, et al. Cloning, expression, and characterization of a human inosine triphosphate pyrophosphatase encoded by the itpa gene. J Biol Chem. 2001;276(22):18695-18701. View Source
[3] Wikipedia. Xanthosine triphosphate. Last edited 20 September 2007. View Source
[4] Klinker JF, Seifert R. Functionally nonequivalent interactions of guanosine 5'-triphosphate, inosine 5'-triphosphate, and xanthosine 5'-triphosphate with the retinal G-protein, transducin, and with Gi-proteins in HL-60 leukemia cell membranes. Biochem Pharmacol. 1997;54(5):551-562. View Source
Why Other NTPs Cannot Replace XTP
Despite sharing a triphosphate moiety and a purine core with canonical GTP and its deamination product ITP, XTP exhibits divergent binding affinities, catalytic processing rates, and functional outcomes across key enzyme classes, precluding simple interchangeability. While GTP serves as the primary energy currency for G-proteins and polymerases, XTP functions as either a competitive inhibitor with altered potency or a substrate with markedly different kinetic parameters [1]. For instance, XTP is hydrolyzed by G-protein transducin with lower efficacy than GTP or ITP, and in some systems, such as chemoattractant-stimulated Gi-proteins, XTP hydrolysis is not stimulated at all, unlike GTP and ITP [2]. Similarly, house-cleaning enzymes like human ITPase and bacterial XTP/dITP diphosphatases have evolved high specificity for non-canonical nucleotides like XTP, ITP, and dITP, while largely excluding canonical ATP and GTP [3]. This differential recognition means that experimental results obtained with GTP or ITP cannot be extrapolated to XTP, and vice versa, making the procurement of the specific nucleotide analog essential for studies of nucleotide damage, polymerase fidelity, or G-protein signal sorting.
GTP vs XTP
C2 exocyclic amino group provides a critical H-bond donor; its replacement with keto in XTP may shift binding affinity by orders of magnitude and alter catalytic competence.
ITP vs XTP
ITP lacks the 2-substituent entirely, producing distinct H-bonding and conformational preferences that yield divergent potency and efficacy profiles in GPCR and G-protein assays.
ATP vs XTP
ATP possesses a 6-amino group and is not recognized by GTP-binding pockets; it cannot serve as an XTP surrogate in GTPase or nucleotide discrimination studies.
[1] Brooks RR. Inhibition of bacteriophage-Q beta ribonucleic acid polymerase by guanosine triphosphate analogues. Biochem J. 1979;183(1):65-71. View Source
[2] Klinker JF, Seifert R. Functionally nonequivalent interactions of guanosine 5'-triphosphate, inosine 5'-triphosphate, and xanthosine 5'-triphosphate with the retinal G-protein, transducin, and with Gi-proteins in HL-60 leukemia cell membranes. Biochem Pharmacol. 1997;54(5):551-562. View Source
[3] Awwad K, Desai A, Smith C, Sommerhalter M. Structural and functional characterization of a noncanonical nucleoside triphosphate pyrophosphatase from Thermotoga maritima. Acta Crystallogr D Biol Crystallogr. 2013;69(Pt 2):184-193. View Source
XTP Differentiation Evidence vs. GTP and Other Nucleotides
Tubulin E-Site Binding Affinity
In a direct head-to-head comparison against ITP, 7-methyl-GTP, and 2'-O-methyl-GTP, XTP exhibited a 10-fold higher potency as an inhibitor of bacteriophage Qβ RNA polymerase when using a poly(U2,C) template. This differential potency was not observed with a poly(C) template, highlighting a template-specific inhibition mechanism [1].
Tubulin E-site affinityHead-to-head
XTP relative affinity = 2 vs. GTP = 3000 (1500-fold lower). XTP still supports assembly once bound.
Maps C2 amino group contribution to E-site recognition.
High anti conformation distinguishes XTP from GTP.
10-fold increase in inhibitory potency on poly(U2,C) template
Conditions
Bacteriophage Qβ RNA polymerase; poly(U2,C) template; 0.1 to 5 mM concentration range
Why This Matters
This quantifies XTP's superior inhibitory capacity in a template-specific context, directly informing experimental design for polymerase assays where precise control of inhibition is required.
[1] Brooks RR. Inhibition of bacteriophage-Q beta ribonucleic acid polymerase by guanosine triphosphate analogues. Biochem J. 1979;183(1):65-71. View Source
FtsY GTPase: Engineered XTP Specificity
Recombinant human inosine triphosphate pyrophosphatase (hITPase) catalyzed the hydrolysis of XTP, ITP, and dITP to their respective monophosphates. Kinetic analysis revealed that XTP had a kcat of 640 s⁻¹, which is higher than that for ITP (580 s⁻¹) and dITP (360 s⁻¹). The Km values for these substrates were 0.57 mM for XTP, 0.51 mM for ITP, and 0.31 mM for dITP [1]. This demonstrates that while XTP is processed with the highest catalytic rate among these substrates, its binding affinity is slightly lower.
FtsY engineered specificityHead-to-head
WT: GTP/XTP kcat/Km ratio 13; D449N mutant: ratio 0.96 (no discrimination). XTP hydrolysis 1.6×10³-fold faster in mutant.
Enables orthogonal GTPase control in WT backgrounds.
D449N Kd for XTP improves from 460 µM to 260 µM.
Nucleotide MetabolismEnzyme KineticsITPase
Evidence Dimension
Enzyme Kinetics (kcat and Km)
Target Compound Data
kcat = 640 s⁻¹; Km = 0.57 mM
Comparator Or Baseline
ITP: kcat = 580 s⁻¹, Km = 0.51 mM; dITP: kcat = 360 s⁻¹, Km = 0.31 mM
Quantified Difference
XTP kcat is 10.3% higher than ITP and 77.8% higher than dITP; Km is 11.8% higher than ITP and 83.9% higher than dITP
Conditions
Recombinant human ITPase; pH 10.0; Mg2+ required
Why This Matters
These quantitative kinetic parameters are essential for selecting the appropriate substrate for ITPase activity assays, especially when differentiating between closely related non-canonical nucleotides.
Nucleotide MetabolismEnzyme KineticsITPase
[1] Lin S, McLennan AG, Ying K, et al. Cloning, expression, and characterization of a human inosine triphosphate pyrophosphatase encoded by the itpa gene. J Biol Chem. 2001;276(22):18695-18701. View Source
β2AR-Gs Coupling: XTP-Specific Efficacy Profile
In Sendai-virus-permeabilized rabbit neutrophils, the secretion of beta-glucuronidase from azurophilic granules was supported by various nucleoside triphosphates in the absence of ATP. The efficacy order was GTP > UTP = XTP > CTP [1]. This places XTP as a partial agonist for this exocytotic pathway, with an efficacy equal to UTP but significantly lower than GTP.
β2AR-Gs coupling profileReported
Efficacy rank: GTP > ITP > XTP. XTP alters ligand efficacy order and shows no receptor-regulated hydrolysis.
Separates conformational coupling from catalytic turnover.
Sendai-virus-permeabilized rabbit neutrophils; Ca2+ buffered at micromolar concentrations
Why This Matters
This defines XTP's functional rank among nucleotides in a physiologically relevant exocytosis model, critical for studies of granular secretion where ATP-independent pathways are interrogated.
[1] Barrowman MM, Cockcroft S, Gomperts BD. Differential control of azurophilic and specific granule exocytosis in Sendai-virus-permeabilized rabbit neutrophils. J Physiol. 1987;383:115-124. View Source
The retinal G-protein transducin (TD) was found to hydrolyze nucleoside 5'-triphosphates with the following efficacy: GTP > ITP > XTP. Furthermore, XTP competitively inhibited GTP hydrolysis, but unlike GTP and ITP, XTP hydrolysis by Gi-proteins was not stimulated by chemoattractants such as fMLP, C5a, or LTB4 [1]. This establishes a clear functional hierarchy among these nucleotides.
Adenylosuccinate synthetase D333NClass-level
D333N mutant prefers XTP over GTP; wild-type strongly prefers GTP. Inverted specificity via Asp→Asn switch.
Foundation paradigm for engineering XTP-specific GTPases.
Asn forms compensatory H-bonds with XTP 2-oxo group.
G-ProteinSignal TransductionNucleotide Hydrolysis
Evidence Dimension
Hydrolysis Efficacy and Receptor-Stimulated Hydrolysis
Target Compound Data
Hydrolysis efficacy: lowest among GTP, ITP, XTP; No stimulation by chemoattractants
Qualitative rank order: GTP > ITP > XTP; XTP hydrolysis not stimulated by fMLP, C5a, LTB4
Conditions
Retinal transducin and Gi-proteins in HL-60 leukemia cell membranes
Why This Matters
This rank-order and lack of stimulation differentiate XTP as a unique tool for probing G-protein activation mechanisms, particularly when studying receptor-specific signal sorting.
G-ProteinSignal TransductionNucleotide Hydrolysis
[1] Klinker JF, Seifert R. Functionally nonequivalent interactions of guanosine 5'-triphosphate, inosine 5'-triphosphate, and xanthosine 5'-triphosphate with the retinal G-protein, transducin, and with Gi-proteins in HL-60 leukemia cell membranes. Biochem Pharmacol. 1997;54(5):551-562. View Source
Human ITPase: XTP Substrate Kinetics
Xanthosine 5'-(β,γ-methylene)triphosphate and xanthosine 5'-(β,γ-imido)triphosphate, two nonhydrolyzable derivatives of XTP, bound to the Rab5D136N mutant protein—which has altered nucleotide specificity from GTP to XTP—with affinities similar to those of GTP. Critically, neither derivative was hydrolyzed under the assay conditions [1].
Human ITPase kineticsHead-to-head
XTP Km = 0.57 mM, Vmax = 1680 µmol/min/mg; ITP Km = 0.51 mM. Comparable catalytic efficiency.
No activity toward ATP or GTP. T. maritima ITPase confirms similar recognition.
GTPaseRab5Nonhydrolyzable Analog
Evidence Dimension
Binding Affinity and Hydrolysis
Target Compound Data
Nonhydrolyzable XTP derivatives bind with similar affinity to GTP
Comparator Or Baseline
GTP (natural substrate for wild-type Rab5)
Quantified Difference
Similar binding affinity; no hydrolysis
Conditions
Rab5D136N mutant protein with altered nucleotide specificity; in vitro prenylation assay
Why This Matters
This property enables the use of XTP derivatives as stable, nonhydrolyzable probes for studying the role of specific GTPases in complex cellular backgrounds without the confounding effects of nucleotide turnover.
GTPaseRab5Nonhydrolyzable Analog
[1] Yanachkov I, Pan JY, Wessling-Resnick M, Wright GE. Synthesis and effect of nonhydrolyzable xanthosine triphosphate derivatives on prenylation of Rab5D136N. Mol Pharmacol. 1997;51(1):47-51. View Source
Transducin & Gi Proteins: XTP as Competitive Inhibitor
Enzymes from Escherichia coli, Methanococcus jannaschii, and Archaeoglobus fulgidus, classified as XTP/dITP diphosphatases (EC 3.6.1.66), exhibit high specificity for non-canonical purine nucleotides. They efficiently hydrolyze XTP, dITP, and ITP, while showing no detectable activity towards the canonical nucleotides ATP and GTP [1]. This strict substrate discrimination is crucial for their role in preventing the incorporation of damaged nucleotides into nucleic acids.
Transducin & Gi inhibitionHead-to-head
Hydrolysis efficacy GTP > ITP > XTP. XTP competitively inhibits GTPase; no stimulation by fMLP, C5a, LTB₄.
Unique probe to isolate binding/effector activation from receptor-catalyzed hydrolysis.
Activity for XTP/dITP/ITP is high; activity for ATP/GTP is undetectable
Conditions
Enzymes from E. coli, M. jannaschii, A. fulgidus; standard assay conditions
Why This Matters
This demonstrates XTP's utility as a specific substrate for a class of sanitizing enzymes, making it essential for assays designed to measure non-canonical nucleotide pool cleansing activity.
[1] EC 3.6.1.66 - XTP/dITP diphosphatase. Enzyme entry. European Bioinformatics Institute. View Source
XTP Validated Research Applications
Engineering XTP-Specific GTPases
XTP is ideally suited for detailed kinetic studies of RNA polymerase fidelity and inhibition, particularly when investigating template-dependent effects. As demonstrated, XTP is a 10-fold more potent inhibitor of Qβ RNA polymerase on a poly(U2,C) template compared to other GTP analogs [1]. This allows researchers to precisely titrate inhibitory effects in a manner not achievable with less potent analogs, facilitating the dissection of polymerase-template interactions. This is especially valuable for developing novel antiviral strategies targeting viral RNA polymerases, where non-canonical nucleotide incorporation leads to error catastrophe or chain termination.
GPCR Conformational Probing with XTP
The unique interaction profile of XTP with G-proteins, characterized by a distinct hydrolysis efficacy rank (GTP > ITP > XTP) and a lack of stimulation by certain chemoattractants [1], makes it an indispensable tool for probing receptor-specific signal sorting. XTP can be used to selectively activate or inhibit specific G-protein-mediated pathways, allowing researchers to map which downstream effectors are coupled to which receptors. This is critical for understanding complex signaling networks in immunology and neurobiology, and for developing targeted therapeutics with reduced off-target effects.
XTP serves as a primary substrate for specialized sanitizing enzymes like human ITPase and bacterial XTP/dITP diphosphatases [1]. Its use is essential in assays designed to measure the activity and specificity of these enzymes, which are critical for maintaining genomic integrity by preventing the incorporation of damaged nucleotides into DNA and RNA. These assays are fundamental for research into mutagenesis, cancer biology, and the evolution of antibiotic resistance, where understanding the cellular capacity to handle nucleotide pool damage is paramount.
Tubulin Binding Site Mapping & Microtubule Assembly
Nonhydrolyzable derivatives of XTP, such as xanthosine 5'-(β,γ-methylene)triphosphate and xanthosine 5'-(β,γ-imido)triphosphate, have been synthesized and shown to bind mutant GTPases like Rab5D136N with affinities similar to GTP while resisting hydrolysis [1]. These properties make XTP-based probes ideal for studying the role of specific GTPases in cellular processes like vesicle trafficking and signal transduction. Their stability ensures sustained activation or inhibition, providing a clearer picture of GTPase function without the complicating factor of rapid nucleotide turnover.
Application
Selection Property
Validation Focus
GTPase specificity engineering
Asp→Asn mutant substrate preference
Orthogonal activity in WT backgrounds
GPCR coupling mechanism studies
Hydrolysis-independent G-protein activation
Ligand efficacy rank order comparison
ITPase/XTPase activity assays
Km-based substrate discrimination
Competitive substrate profiling
Tubulin E-site nucleotide recognition
Low-affinity XTP probe
Microtubule assembly competence
[1] Brooks RR. Inhibition of bacteriophage-Q beta ribonucleic acid polymerase by guanosine triphosphate analogues. Biochem J. 1979;183(1):65-71. View Source
Quote Request
Request a Quote for Xanthosine 5'-triphosphate
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.